2-Butylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
2-Butylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of 5,6,7,8-tetrahydroquinoline with butylsulfonyl chloride and a cyanide source under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Butylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
2-Sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Another quinoline derivative with distinct chemical properties and applications.
Uniqueness
2-Butylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its butylsulfonyl and nitrile groups contribute to its versatility in chemical synthesis and potential therapeutic applications .
Properties
IUPAC Name |
2-butylsulfonyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-3-8-19(17,18)14-12(10-15)9-11-6-4-5-7-13(11)16-14/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMXWYCCQQRELP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=C(C=C2CCCCC2=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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